molecular formula C16H12O5 B1677767 Physcion CAS No. 521-61-9

Physcion

Cat. No.: B1677767
CAS No.: 521-61-9
M. Wt: 284.26 g/mol
InChI Key: FFWOKTFYGVYKIR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Physcion, also known as Parietin, is an anthraquinone compound that has been identified to target several key proteins and enzymes in the body . The primary targets of this compound include:

Mode of Action

This compound interacts with its targets, leading to a series of changes in cellular processes:

Biochemical Pathways

This compound affects several biochemical pathways:

Result of Action

This compound’s interaction with its targets leads to several molecular and cellular effects:

Biochemical Analysis

Biochemical Properties

Physcion acts as an inhibitor of 6-phosphogluconate dehydrogenase, with an IC50 and a Kd of 38.5 μM and 26.0 μM, respectively . This enzyme is part of the pentose phosphate pathway, an oxidative process fueling growth . By inhibiting this enzyme, this compound can potentially suppress the growth of certain cancer cells .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it can suppress the viability and colony formation of certain cancer cells like CNE2 cells . It also blocks cell cycle progression at the G1 phase and induces both caspase-dependent apoptosis and autophagy in these cells . Furthermore, this compound treatment induces excessive reactive oxygen species (ROS) generation in cells, disrupting certain cellular pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with 6-phosphogluconate dehydrogenase, leading to the inhibition of this enzyme . This interaction disrupts the pentose phosphate pathway, potentially suppressing the growth of cancer cells . Additionally, this compound induces ROS generation, which can disrupt certain cellular pathways and lead to apoptosis and autophagy .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to induce changes over time. For instance, it has been shown to suppress the growth of human leukemia cells over two days in the laboratory . Moreover, a more potent derivative of this compound called S3 may even cut the growth of lung cancer cells implanted in mice by two-thirds over the course of 11 days .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, in a xenograft murine model, administration of this compound dose-dependently suppressed tumor growth without affecting the body weight

Metabolic Pathways

This compound is involved in the pentose phosphate pathway through its interaction with 6-phosphogluconate dehydrogenase . By inhibiting this enzyme, this compound can potentially disrupt this metabolic pathway and affect metabolic flux or metabolite levels .

Subcellular Localization

Fluorescence microscopy observation indicated cytoplasmic localization of this compound, and no fluorescence was recorded in the nuclei

Preparation Methods

Synthetic Routes and Reaction Conditions

Physcion can be synthesized through various chemical routes. One common method involves the methylation of emodin, another anthraquinone derivative. The process typically includes the use of methylating agents such as dimethyl sulfate or methyl iodide under basic conditions . The reaction is carried out in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound often involves extraction from natural sources. The roots and stems of Rheum palmatum are commonly used. The extraction process includes drying, grinding, and solvent extraction, followed by purification steps such as crystallization or chromatography . Another approach involves microbial fermentation combined with chemical post-treatment to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

Physcion undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different quinone derivatives.

    Reduction: Reduction of this compound can yield anthracene derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under acidic or basic conditions.

Major Products

The major products formed from these reactions include various anthraquinone derivatives, which can have different pharmacological properties .

Scientific Research Applications

Comparison with Similar Compounds

Physcion is compared with other anthraquinones such as emodin, chrysophanol, and aloe emodin:

This compound’s uniqueness lies in its balanced pharmacological profile, making it a versatile compound for various applications.

Properties

IUPAC Name

1,8-dihydroxy-3-methoxy-6-methylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-7-3-9-13(11(17)4-7)16(20)14-10(15(9)19)5-8(21-2)6-12(14)18/h3-6,17-18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWOKTFYGVYKIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20200101
Record name Physcione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20200101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

521-61-9
Record name Physcion
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=521-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Physcione
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Physcion
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251670
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Record name Physcione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,8-dihydroxy-3-methoxy-6-methylanthraquinone
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Record name PHYSCIONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of physcion?

A1: this compound has a molecular formula of C16H12O5 and a molecular weight of 284.26 g/mol. []

Q2: Is there spectroscopic data available for this compound?

A2: Yes, this compound has been characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, and mass spectrometry. [, , ]

Q3: How does this compound interact with biological targets to exert its effects?

A3: this compound has been shown to interact with various molecular targets, including enzymes, receptors, and signaling pathways. For instance, it can inhibit the TLR4/NF-κB signaling pathway, modulate the AMPK/Sp1/DNMT1 axis, and activate the PI3K-Akt/MAP kinase pathway. [, , ]

Q4: What are the downstream effects of this compound's interaction with these targets?

A4: this compound's interaction with its targets leads to a range of downstream effects, including:

  • Induction of apoptosis: this compound can trigger programmed cell death (apoptosis) in various cancer cell lines, including hepatocellular carcinoma, breast cancer, and cervical cancer. [, , ]
  • Suppression of inflammation: this compound can reduce the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, contributing to its anti-inflammatory effects. [, , ]
  • Modulation of oxidative stress: this compound has been shown to both scavenge reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes, thereby mitigating oxidative damage. [, , ]
  • Promotion of osteoblast differentiation: this compound can enhance the differentiation of bone-forming cells (osteoblasts), suggesting potential for treating osteoporosis. [, ]
  • Neuroprotective effects: Studies indicate that this compound can protect neurons from damage caused by ischemia-reperfusion injury and other insults. [, ]

Q5: Does this compound exhibit any antimicrobial activity?

A5: Yes, this compound has demonstrated antifungal activity, particularly against powdery mildew fungi. It can inhibit conidial germination and appressorium formation in these fungi. [, , ]

Q6: What is known about the pharmacokinetics (PK) of this compound?

A6: While detailed PK studies are limited, research suggests that this compound undergoes metabolism in the liver, with several metabolites identified in both in vitro and in vivo models. [, ]

Q7: What are the potential therapeutic applications of this compound?

A7: Based on its diverse biological activities, this compound holds promise for treating various conditions, including:

  • Cancer: Its ability to induce apoptosis and inhibit tumor growth makes it a potential candidate for cancer therapy, particularly for liver, breast, and cervical cancers. [, , ]
  • Inflammatory diseases: this compound's anti-inflammatory properties suggest potential for treating conditions like atopic dermatitis and other inflammatory disorders. []
  • Osteoporosis: Its ability to promote osteoblast differentiation makes it a potential therapeutic agent for bone loss. [, ]
  • Neurodegenerative diseases: this compound's neuroprotective effects warrant further investigation for treating conditions like ischemic stroke and optic nerve injury. [, ]

Q8: Is this compound considered safe for human consumption?

A8: While this compound is a natural compound, its safety profile requires thorough evaluation. Some studies have reported potential hepatotoxicity associated with this compound, highlighting the need for careful dosage considerations and further safety assessments. [, ]

Q9: Are there any known drug interactions with this compound?

A9: Research has shown that this compound can inhibit certain drug transporters, such as hOAT1 and hOAT3, potentially leading to drug-drug interactions. []

Q10: What are some strategies to improve the solubility and bioavailability of this compound?

A10: this compound exhibits poor water solubility, limiting its bioavailability. To enhance its solubility and delivery, various approaches have been investigated, including:

  • Nanoparticle formulation: Encapsulating this compound in nanoparticles has been shown to improve its dissolution rate and bioavailability. []
  • Microsphere fabrication: Developing microspheres loaded with this compound is another strategy to enhance its delivery and therapeutic efficacy. []

Q11: What analytical techniques are commonly employed for the detection and quantification of this compound?

A11: Several analytical methods have been developed for this compound analysis, with high-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry detection being widely used. [, , ]

Q12: Are there established quality control measures for this compound in herbal medicines and other products?

A12: Yes, standardized methods are crucial to ensure the quality and safety of this compound-containing products. These methods focus on accurately quantifying this compound content, identifying potential adulterants, and assessing overall product quality. []

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